molecular formula C7H5Cl2NO2 B578128 1-Chloro-3-(chloromethyl)-2-nitrobenzene CAS No. 1261642-82-3

1-Chloro-3-(chloromethyl)-2-nitrobenzene

Cat. No.: B578128
CAS No.: 1261642-82-3
M. Wt: 206.022
InChI Key: HSHFNZYZSHJQQH-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-3-(chloromethyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by a nucleophile, such as hydroxyl or alkoxy groups.

    Reduction: The major product is 1-chloro-3-(chloromethyl)-2-aminobenzene.

    Oxidation: The major product is 1-chloro-3-(carboxymethyl)-2-nitrobenzene.

Scientific Research Applications

1-Chloro-3-(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(chloromethyl)-2-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Chloro-4-(chloromethyl)-2-nitrobenzene: Has a different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.

    1-Chloro-2-(chloromethyl)-4-nitrobenzene: Another isomer with a different substitution pattern, affecting its chemical behavior.

Uniqueness

1-Chloro-3-(chloromethyl)-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the nitro and chloromethyl groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHFNZYZSHJQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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